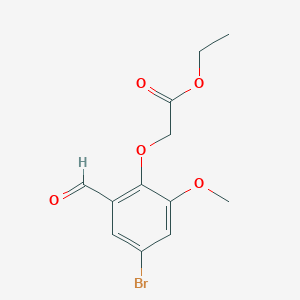

Methyl 5-cyano-6-hydroxy-2-methylnicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

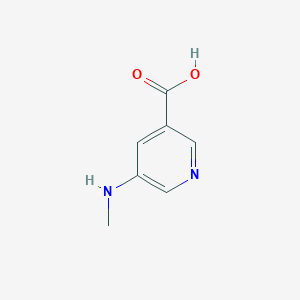

Methyl 5-cyano-6-hydroxy-2-methylnicotinate is a compound that falls within the category of cyano and hydroxy substituted pyridines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The structure of related compounds has been determined through various analytical techniques, providing insights into their molecular configuration and potential reactivity .

Synthesis Analysis

The synthesis of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, involves detailed procedures that have been characterized by X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS) analysis, elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy. A reaction mechanism is often proposed to explain the formation of these compounds . Similarly, the synthesis of other cyano and hydroxy substituted pyridines has been reported, which may involve enzymatic transglucosidation or other chemical conversion methods .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their properties and reactivity. X-ray single-crystal analysis has been used to determine the crystalline form of related compounds, such as 5-(4-methoxyphenylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone, which crystallizes in the hydrazone form. Quantum chemical calculations, including density functional theory (DFT), have been employed to optimize geometrical parameters and to calculate vibrational wavenumbers, which show good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from their molecular structure and the presence of functional groups such as cyano and hydroxy groups. The stability of the molecule can be analyzed through hyperconjugative interactions and charge delocalization, as demonstrated by natural bond orbital (NBO) analysis. These analyses help in understanding the tautomeric forms and the potential chemical reactions these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-cyano-6-hydroxy-2-methylnicotinate and related compounds are influenced by their molecular structure. The presence of cyano and hydroxy groups can affect their solubility, boiling and melting points, and stability. The cardiotonic activity of similar compounds has been investigated, showing that some derivatives exhibit positive inotropic activity, which is a measure of the strength of muscle contraction, in this case, the heart muscle . This suggests potential applications in the development of pharmaceutical agents.

Aplicaciones Científicas De Investigación

Biocatalytic Production of Hydroxylated Derivatives

The enzymatic activity of specific bacterial strains, such as Ralstonia/Burkholderia sp. strain DSM 6920, has been utilized to produce hydroxylated derivatives of heterocyclic carboxylic acids, including 2-hydroxynicotinic acid and 2-hydroxy-6-methylnicotinic acid. These compounds are generated via regioselective hydroxylation, demonstrating the potential of biocatalysis in synthesizing complex organic molecules with high specificity. This approach offers a sustainable alternative to traditional chemical synthesis methods, highlighting the relevance of microbial enzymes in organic synthesis and the preparation of pharmaceutical intermediates (Tinschert et al., 2000).

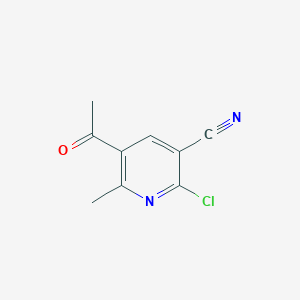

Synthesis of Key Intermediates for P2Y12 Antagonists

The synthesis of ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the production of P2Y12 antagonists, demonstrates the compound's significance in pharmaceutical manufacturing. The development of an efficient and practical synthesis route for this compound has facilitated the large-scale production of P2Y12 antagonists, which are crucial for the treatment of thrombotic events. This advancement underscores the importance of methyl 5-cyano-6-hydroxy-2-methylnicotinate derivatives in medicinal chemistry and drug development (Bell et al., 2012).

Exploration of Photophysical Properties

Research into the photophysical properties of compounds structurally related to methyl 5-cyano-6-hydroxy-2-methylnicotinate has contributed to a better understanding of their potential applications in materials science, particularly in the design of organic luminescent materials. Studies have explored how substituents affect the quantum yield and solvatochromic effects of these compounds, providing insights into their suitability for applications in optoelectronic devices (Kim et al., 2021).

Development of Antibacterial Agents

The coordination of 2-hydroxy-6-methylnicotinic acid with transition metal ions to form complexes has been investigated for their potential antibacterial properties. Such studies highlight the role of methyl 5-cyano-6-hydroxy-2-methylnicotinate derivatives in the development of new antibacterial agents, offering a novel approach to combating microbial resistance (Verma & Bhojak, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

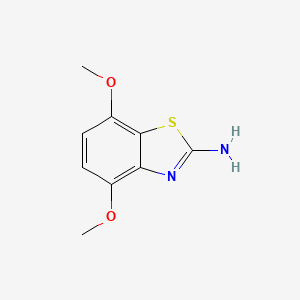

methyl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-7(9(13)14-2)3-6(4-10)8(12)11-5/h3H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONOYSKOLFZPBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363077 |

Source

|

| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71408-02-1 |

Source

|

| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)